molecular formula C33H24N8 B14589563 2-Amino-4,6-bis(2,2-diphenylhydrazinyl)benzene-1,3,5-tricarbonitrile CAS No. 61360-79-0

2-Amino-4,6-bis(2,2-diphenylhydrazinyl)benzene-1,3,5-tricarbonitrile

Katalognummer: B14589563
CAS-Nummer: 61360-79-0
Molekulargewicht: 532.6 g/mol
InChI-Schlüssel: MFXCEEMUSCRQCE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-4,6-bis(2,2-diphenylhydrazinyl)benzene-1,3,5-tricarbonitrile is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzene ring substituted with amino, diphenylhydrazinyl, and tricarbonitrile groups, making it a subject of interest in organic chemistry and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4,6-bis(2,2-diphenylhydrazinyl)benzene-1,3,5-tricarbonitrile typically involves multi-step organic reactions. One common method starts with the nitration of a suitable benzene derivative, followed by reduction to introduce the amino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and automated purification systems to ensure consistency and efficiency in production.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-4,6-bis(2,2-diphenylhydrazinyl)benzene-1,3,5-tricarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or nitric acid.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be tailored for specific applications in research and industry.

Wissenschaftliche Forschungsanwendungen

2-Amino-4,6-bis(2,2-diphenylhydrazinyl)benzene-1,3,5-tricarbonitrile has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Amino-4,6-bis(2,2-diphenylhydrazinyl)benzene-1,3,5-tricarbonitrile involves its interaction with molecular targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting cancer cell proliferation or disrupting microbial cell walls .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Amino-4,6-bis(2,2-diphenylhydrazinyl)benzene-1,3,5-tricarbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo multiple types of reactions and form stable complexes with various biomolecules makes it a versatile compound in scientific research.

Eigenschaften

CAS-Nummer

61360-79-0

Molekularformel

C33H24N8

Molekulargewicht

532.6 g/mol

IUPAC-Name

2-amino-4,6-bis(2,2-diphenylhydrazinyl)benzene-1,3,5-tricarbonitrile

InChI

InChI=1S/C33H24N8/c34-21-28-31(37)29(22-35)33(39-41(26-17-9-3-10-18-26)27-19-11-4-12-20-27)30(23-36)32(28)38-40(24-13-5-1-6-14-24)25-15-7-2-8-16-25/h1-20,38-39H,37H2

InChI-Schlüssel

MFXCEEMUSCRQCE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)NC3=C(C(=C(C(=C3C#N)N)C#N)NN(C4=CC=CC=C4)C5=CC=CC=C5)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.